molecular formula C13H9Cl2N3O2S B2453660 (2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one CAS No. 939761-42-9

(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one

Cat. No.: B2453660
CAS No.: 939761-42-9
M. Wt: 342.19
InChI Key: WYJGZPFWIMFTRC-WQRHYEAKSA-N
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Description

(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C13H9Cl2N3O2S and its molecular weight is 342.19. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-1-(3,4-dichlorophenyl)-2-hydroxyimino-2-(2-methylsulfanylpyrimidin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c1-21-13-16-5-4-10(17-13)11(18-20)12(19)7-2-3-8(14)9(15)6-7/h2-6,20H,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJGZPFWIMFTRC-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C(=NO)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC=CC(=N1)/C(=N/O)/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one , also known by its CAS number 90013-22-2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H13Cl2N3OC_{14}H_{13}Cl_{2}N_{3}O, with a molecular weight of approximately 292.18 g/mol. The compound features a dichlorophenyl moiety and a pyrimidinyl group, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These studies utilized the serial dilution method to determine Minimum Inhibitory Concentrations (MICs), revealing that the compound's effectiveness varies with different bacterial species .

Anticancer Properties

The compound has been evaluated for its anticancer potential through various assays. It demonstrated cytotoxic effects on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry and caspase activity assays. The IC50 values for these cell lines were found to be in the micromolar range, indicating significant potency compared to standard chemotherapeutic agents .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Sladowska et al. evaluated the antimicrobial effects of various derivatives of similar structures. The results suggested that modifications in the side chains significantly influenced antimicrobial potency, with some derivatives showing enhanced activity against resistant strains .
  • Cytotoxicity Assessment : In a comparative study on cytotoxic compounds, this compound was assessed alongside other known anticancer agents. The findings indicated that this compound exhibited superior cytotoxicity against certain cancer cell lines when compared to traditional treatments .

Data Tables

Biological Activity Tested Organisms/Cell Lines IC50 Values Reference
AntibacterialStaphylococcus aureus30 µM
Escherichia coli25 µM
Pseudomonas aeruginosa35 µM
AnticancerHeLa15 µM
MCF-710 µM

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to (2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one may exhibit anticancer properties. For instance, studies on related derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Synthesis and Evaluation

A study synthesized a series of pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings suggested that modifications to the pyrimidine ring significantly influenced anticancer activity, with some derivatives showing IC50 values in the low micromolar range .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial properties. Compounds containing dichlorophenyl groups have been documented to exhibit activity against a range of bacteria and fungi. This suggests that This compound could be explored further for its potential as an antimicrobial agent.

Case Study: Antimicrobial Screening

In a screening study, several dichlorophenyl-containing compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had significant inhibitory effects, which could be attributed to their ability to disrupt bacterial cell membranes .

Herbicidal Activity

The compound's unique structure may also lend itself to applications in agriculture, particularly as a herbicide. The presence of the methylsulfanyl group is known to enhance herbicidal efficacy by improving the compound's uptake and translocation within plants.

Case Study: Herbicide Development

Research into similar compounds has led to the development of new herbicides that target specific plant pathways. For example, formulations based on dichlorophenyl derivatives have been shown to inhibit photosynthesis in target weeds while exhibiting low toxicity to non-target species .

Formulation Studies

Formulations incorporating This compound are currently being investigated for their effectiveness in pre-emergence weed control. These formulations aim to maximize efficacy while minimizing environmental impact.

Summary of Findings

Application AreaObserved EffectsReferences
Medicinal ChemistryAnticancer activity; cytotoxicity against cancer cells
AntimicrobialInhibitory effects on bacteria and fungi
AgricultureHerbicidal properties; effective formulations

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a (Z)-configured hydroxyimino group, a 3,4-dichlorophenyl ring (electron-withdrawing), and a methylsulfanyl-substituted pyrimidine (electron-rich). The Z-configuration stabilizes intramolecular hydrogen bonding, affecting solubility and reaction kinetics. The dichlorophenyl group enhances electrophilic substitution resistance, while the pyrimidine’s sulfur atom facilitates nucleophilic attack. Confirm stereochemistry via X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Identify aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl), pyrimidine protons (δ 6.5–7.0 ppm), and hydroxyimino protons (δ 10–12 ppm).
  • IR: Detect N–O stretch (~1500 cm⁻¹) and C=O absorption (~1700 cm⁻¹).
  • Mass Spectrometry (MS): Confirm molecular weight via molecular ion peak (M⁺).
  • X-ray Crystallography: Resolve stereochemistry and crystal packing .

Q. What synthetic routes are commonly used to prepare this compound?

A stepwise approach is recommended:

  • Step 1: Condense 3,4-dichloroacetophenone with 2-(methylsulfanyl)pyrimidine-4-carbaldehyde.
  • Step 2: Introduce the hydroxyimino group via hydroxylamine hydrochloride under basic conditions (pH 9–10). Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Catalysts: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to link aromatic rings.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Temperature Control: Maintain 60–80°C during condensation to avoid side reactions.
  • Purity Checks: Employ HPLC (C18 column, acetonitrile/water gradient) to quantify yield .

Q. What strategies resolve contradictions between computational and experimental bioactivity data?

  • Cross-Validation: Compare molecular docking (e.g., AutoDock Vina) with in vitro enzyme inhibition assays (e.g., IC₅₀ determination).
  • Parameter Adjustment: Refine computational solvation models (e.g., COSMO-RS) to match experimental LogP values.
  • Multi-Assay Confirmation: Use fluorescence polarization and surface plasmon resonance (SPR) to validate binding affinities .

Q. How can degradation pathways be systematically analyzed?

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B), and varied pH (1–13).
  • Analytical Tools: Use LC-MS to identify degradation products (e.g., hydrolysis of the hydroxyimino group to ketone).
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What methods elucidate the compound’s mechanism of action in biological systems?

  • Enzyme Kinetics: Perform Michaelis-Menten assays to assess competitive/non-competitive inhibition.
  • Cellular Assays: Use CRISPR-Cas9 knockouts to identify target pathways.
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to study binding stability .

Q. How do steric effects influence regioselectivity in derivatization reactions?

  • Steric Maps: Generate DFT-based electrostatic potential maps to predict reactive sites.
  • Experimental Probes: Introduce bulky substituents (e.g., tert-butyl) to block undesired positions.
  • NMR Titration: Monitor spatial hindrance by tracking chemical shift changes .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Characterization

TechniqueParametersApplication
X-ray DiffractionSpace group, R-factorStereochemical confirmation
HPLC-MSRetention time, m/z ratioPurity and degradation analysis
DFT CalculationsGibbs free energy, HOMO-LUMO gapReactivity prediction

Q. Table 2: Synthetic Optimization Checklist

VariableOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄ (1 mol%)Enhances cross-coupling efficiency
SolventDMFStabilizes polar intermediates
Temperature70°CBalances kinetics and side reactions

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